molecular formula C11H13N3O B040911 2-Piperazin-1-yl-benzooxazole CAS No. 111628-39-8

2-Piperazin-1-yl-benzooxazole

Cat. No. B040911
M. Wt: 203.24 g/mol
InChI Key: HLKHIJZYKGDCJM-UHFFFAOYSA-N
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Patent
US05519016

Procedure details

In 200 ml of acetonitrile were dissolved 33.6 g (0.39 mole) of piperazine and 10.0 g (0.065 mole) of 2-chlorobenzoxazole, and 9.0 g (0.065 mole) of potassium carbonate and a catalytic amount of potassium iodide were added thereto. The mixture was refluxed by heating for 11 hours under stirring. The mixture was cooled to room temperature and then filtered. The filtrate was concentrated under reduced pressure, and the residue was applied to silica gel column chromatography (the eluent used was a mixture of chloroform : methanol = 9 : 1) to obtain 7.54 g of 1-(2-benzoxazolyl)piperazine as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[O:9][C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C>[O:9]1[C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=[C:8]1[N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC=C2
Name
Quantity
9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 11 hours
Duration
11 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a mixture of chloroform

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)N2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 7.54 g
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.